Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is a deuterated metabolite of propranolol, a well-known non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension, anxiety, and other cardiovascular conditions. The compound is characterized by its sodium salt form and is utilized mainly in pharmacokinetic studies due to its stable isotope labeling, which allows for precise tracking in biological systems.
Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt falls under the category of stable isotope-labeled compounds. Its classification as a glucuronide indicates that it is a product of the glucuronidation process, which is a major phase II metabolic pathway in drug metabolism.
The synthesis of rac Propranolol-d7 beta-D-Glucuronide Sodium Salt generally involves the glucuronidation of propranolol using UDP-glucuronosyltransferase enzymes. The deuterated form is achieved by incorporating deuterium into the propanolamine side chain during the synthesis process.
The molecular formula for rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is with a molecular weight of approximately 464.493 g/mol.
Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt primarily undergoes hydrolysis and further conjugation reactions in biological systems.
The mechanism by which rac Propranolol-d7 beta-D-Glucuronide Sodium Salt exerts its effects is largely indirect; it serves as a marker for studying the pharmacokinetics of propranolol metabolism.
Upon administration of propranolol, it undergoes extensive first-pass metabolism leading to the formation of various metabolites including glucuronides. The deuterated form allows researchers to trace its metabolic pathways accurately using mass spectrometry or nuclear magnetic resonance spectroscopy.
Studies indicate that propranolol's action as a beta-blocker reduces heart rate and myocardial oxygen demand by blocking beta-adrenergic receptors .
Rac Propranolol-d7 beta-D-Glucuronide Sodium Salt is primarily used in scientific research:
This compound's unique properties make it an invaluable tool for researchers investigating the pharmacological effects of propranolol and its metabolic pathways .
Deuterium labeling at propranolol's isopropylamine moiety enables precise pharmacokinetic tracking. The d7-isotopologue features seven deuterium atoms replacing hydrogen atoms at methyl groups (CD3-CD3-N-) and the naphthyl ring, minimizing kinetic isotope effects while retaining molecular geometry. Synthesis initiates with deuterated propylene oxide (2H7) reacting with 1-naphthol under acidic catalysis, yielding racemic deuterated propranolol precursor [1]. Isotopic purity (>98%) is confirmed via 2H-NMR, showing characteristic chemical shifts at δ 1.25 ppm (isopropyl methyl groups) and absence of protio contaminants [1].
Two primary routes dominate production:
Table 1: Synthesis Method Comparison
Method | Yield (%) | Anomeric Purity | Deuterium Retention |
---|---|---|---|
Enzymatic (UGT) | 65–75 | >99% β-anomer | 100% |
Chemoenzymatic | 82–88 | 95–98% β-anomer | 99.5% |
UGT1A9 demonstrates superior kinetic efficiency (Km = 48 μM, Vmax = 12 nmol/min/mg) for propranolol-d7 glucuronidation versus UGT1A10 (Km = 112 μM). Co-incubation with alamethicin (pore-forming peptide) enhances membrane permeability, boosting conversion rates by 40%. Critical parameters:
Propranolol-d7 retains the racemic configuration of the parent drug due to non-chiral deuteration sites. Glucuronidation exhibits diastereoselectivity, generating four stereoisomers: (R)-propranolol-d7-(S)-glucuronide, (R)-propranolol-d7-(R)-glucuronide, and equivalent (S)-propranolol pairs. Chiral HPLC (Chirobiotic V column) resolves these with ΔtR = 1.3 min between epimers. Nuclear Overhauser Effect (NOE) NMR confirms β-linkage via H1′–propranolol H1 correlations [1] [4].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7